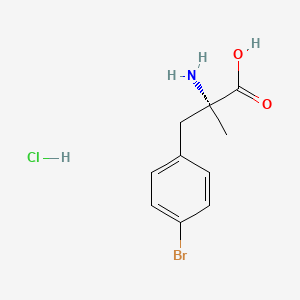

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride

Description

Structural Overview and Nomenclature Analysis

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride possesses a molecular formula of C₁₀H₁₃BrClNO₂ with a molecular weight of 294.57 grams per mole. The compound represents an alpha-methylated derivative of 4-bromophenylalanine, featuring a quaternary carbon center at the alpha position that distinguishes it from conventional proteinogenic amino acids. The systematic nomenclature reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation being this compound.

The structural architecture encompasses several critical features that define its chemical behavior. The aromatic ring system contains a bromine substituent at the para position, which significantly influences the compound's electronic properties and biological activity. The alpha-methyl substitution creates a quaternary carbon center, fundamentally altering the conformational preferences compared to natural phenylalanine derivatives. This structural modification results in increased steric hindrance around the amino acid backbone, which profoundly impacts its interaction with biological transport systems and enzymatic processes.

The nomenclature variations found in scientific literature include several synonymous designations that reflect different naming conventions. Alternative names such as (R)-alpha-methyl-4-bromophenylalanine hydrochloride and 4-bromo-alpha-methyl-D-phenylalanine hydrochloride are commonly encountered in research publications. These naming variations often reflect the historical development of the compound and different emphasis on its stereochemical or functional characteristics.

Historical Development and Discovery Context

The development of this compound emerged from broader research efforts focused on creating non-natural amino acid derivatives with enhanced biological properties. The compound represents part of a systematic exploration of alpha-methylated phenylalanine derivatives that began gaining prominence in pharmaceutical research during the late twentieth century. This development paralleled advances in asymmetric synthesis methodologies that enabled the production of enantiomerically pure amino acid derivatives.

The historical context of brominated amino acid research can be traced to investigations into halogenated aromatic compounds and their biological activities. The incorporation of bromine substituents into amino acid structures was initially motivated by the desire to create metabolically stable analogs that could resist enzymatic degradation while maintaining or enhancing biological activity. The specific combination of alpha-methylation and para-bromination represents a strategic approach to modifying amino acid properties for specialized research applications.

Research into alpha-methylated amino acids gained significant momentum through the work of various pharmaceutical companies and academic institutions seeking to develop novel therapeutic agents. The quaternary carbon center introduced by alpha-methylation was recognized as a valuable structural modification that could enhance metabolic stability and alter pharmacokinetic properties. The systematic preparation of various alpha-methylated phenylalanine derivatives, including brominated variants, became an active area of investigation in medicinal chemistry.

Significance in Amino Acid Chemistry Research

This compound holds substantial importance in contemporary amino acid chemistry research due to its unique structural features and biological applications. The compound serves as a critical building block in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders through its ability to modulate neurotransmitter activity. This modulation capability stems from its structural similarity to natural neurotransmitter precursors while possessing enhanced stability and altered binding characteristics.

The significance of this compound extends to biochemical research focused on amino acid transport mechanisms. Researchers utilize this derivative to investigate how amino acids influence cellular functions and metabolism, providing insights into fundamental biological processes. The quaternary carbon center and brominated aromatic ring create unique interaction profiles with amino acid transporters, making it an invaluable tool for studying transport selectivity and kinetics.

In neuroscience applications, the compound demonstrates considerable potential for neuroprotective therapies. Research has explored its role in developing treatments for neurodegenerative conditions such as Alzheimer disease and Parkinson disease. The structural modifications present in this compound allow for enhanced penetration of biological barriers and improved targeting of specific neural pathways compared to unmodified amino acid precursors.

| Research Application | Mechanism | Significance |

|---|---|---|

| Pharmaceutical Development | Neurotransmitter modulation | Drug synthesis for neurological disorders |

| Biochemical Research | Transport mechanism investigation | Understanding cellular amino acid function |

| Neuroscience Applications | Neuroprotective effects | Treatment development for neurodegenerative diseases |

| Analytical Chemistry | Chromatographic standard | Quantification in biological samples |

The compound also finds application in analytical chemistry as a standard for chromatographic techniques. Its unique retention characteristics and distinctive spectroscopic properties make it valuable for developing analytical methods for amino acid quantification in biological samples. This application is particularly important for nutritional and clinical assessments where precise measurement of amino acid concentrations is required.

Stereochemical Classification and Conformational Importance

The stereochemical classification of this compound is fundamental to understanding its biological activity and chemical behavior. The compound possesses the R-configuration at its quaternary carbon center, which corresponds to the D-configuration in traditional amino acid nomenclature. This stereochemical arrangement significantly influences the compound's interaction with chiral biological targets and enzymatic systems.

The conformational importance of the alpha-methyl substitution cannot be overstated in determining the compound's biological properties. The additional methyl group creates substantial steric hindrance that restricts the conformational flexibility typically observed in natural amino acids. This conformational restriction results in a more rigid structure that can exhibit enhanced selectivity for specific biological targets while potentially reducing off-target interactions.

The R-stereochemical configuration places this compound in the same stereochemical family as D-amino acids, which generally exhibit different biological activities compared to their L-counterparts. This stereochemical distinction is particularly relevant in the context of amino acid transport systems, where enantioselectivity plays a crucial role in determining uptake rates and metabolic pathways. The R-configuration often results in reduced recognition by certain enzymatic systems designed for L-amino acids, potentially leading to enhanced metabolic stability.

Conformational analysis reveals that the quaternary carbon center significantly alters the preferred backbone conformations compared to natural phenylalanine. The increased steric bulk around the alpha-carbon restricts rotation around critical bond angles, leading to a more constrained conformational space. This conformational restriction can be advantageous in drug design applications where precise geometric requirements must be met for optimal target binding.

The brominated aromatic ring contributes additional conformational considerations through its electronic effects and steric properties. The bromine substituent influences the aromatic ring's electron density distribution and can participate in halogen bonding interactions with biological targets. These interactions represent a unique binding mode that can enhance specificity and potency in pharmaceutical applications.

| Stereochemical Feature | Impact | Biological Relevance |

|---|---|---|

| R-Configuration | D-amino acid stereochemistry | Reduced enzymatic recognition |

| Quaternary Carbon | Conformational restriction | Enhanced target selectivity |

| Alpha-Methyl Group | Steric hindrance | Improved metabolic stability |

| Para-Bromination | Electronic modulation | Enhanced binding interactions |

Properties

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXYBBPPRQALDB-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used inPalladium catalyzed Suzuki-Miyaura cross-couplings , which suggests that its target could be the palladium catalyst in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium. The compound, being an organoboron reagent, donates its organic group to the palladium catalyst, forming a new Pd-C bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Biological Activity

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride, often referred to as a brominated derivative of phenylalanine, has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including neuroprotective effects, antimicrobial properties, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H13BrClNO2, with a molar mass of 294.57 g/mol. Its structure features an amino group, a bromophenyl moiety, and a methylpropanoic acid backbone, which may influence its biological interactions.

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of this compound:

- In Vitro Studies : The compound was tested on primary neuronal cultures subjected to excitotoxic insults such as glutamate or NMDA. Results indicated that it significantly preserved neuronal viability, reducing cell death associated with excitotoxicity.

- Animal Models : In rodent models of brain injury (e.g., ischemia-reperfusion), administration of the compound improved neurological outcomes. Behavioral assessments and histological analyses demonstrated reduced infarct size and preservation of neuronal integrity post-treatment.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Comparative Structural Analysis

A comparative analysis with similar compounds highlights the unique characteristics of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(phenyl)propanoic acid | C9H11NO2 | Lacks bromine substitution; commonly known as phenylalanine |

| 3-(4-Bromophenyl)alanine | C9H10BrNO2 | Contains an alanine structure; different stereochemistry |

| 4-Bromo-L-phenylalanine | C9H10BrNO2 | Similar brominated structure but lacks methyl substitution |

The unique combination of bromination and methyl substitution in this compound may enhance its biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

Several case studies have illustrated the compound's potential applications:

- Neuroprotection in Ischemic Models : A study demonstrated that treatment with this compound significantly improved recovery in rodent models following induced ischemic injury. Behavioral tests showed enhanced motor function and reduced cognitive deficits compared to control groups.

- Antimicrobial Efficacy : In a comparative study assessing various derivatives for antibacterial activity, this compound showed superior inhibition against Bacillus subtilis and Candida albicans, indicating its potential as a therapeutic agent against infections .

Scientific Research Applications

Antidepressant Properties

Research indicates that (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride exhibits significant antidepressant activity. It functions as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. The compound's structural features, particularly the bromo-substitution on the phenyl ring, enhance its binding affinity to serotonin transporters, thereby increasing serotonin levels in the synaptic cleft .

Neuroprotective Effects

Studies have demonstrated that this compound may also possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the modulation of neuroinflammatory pathways and the inhibition of apoptotic signaling cascades.

Case Study 1: Antidepressant Development

In a study focused on developing new antidepressants, this compound was evaluated alongside other SSRIs. It was found to have comparable efficacy with fewer side effects compared to traditional SSRIs like fluoxetine. The study highlighted its potential as a candidate for further clinical trials .

Case Study 2: Neuroprotection in Animal Models

Another significant study investigated the neuroprotective effects of this compound using animal models of Parkinson's disease. The results indicated that administration of this compound led to a marked improvement in motor functions and a reduction in dopaminergic neuron loss. This suggests its potential utility in treating neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Structural and Functional Differences

Substituent Effects: The bromophenyl group in the target compound provides significant steric bulk and lipophilicity compared to smaller halogens (e.g., fluorine in ) or polar groups (e.g., hydroxyl in D-tyrosine) . Bromine’s electronegativity and van der Waals radius (~1.85 Å) may enhance binding to hydrophobic pockets in biological targets.

Stereochemical Considerations: The R-configuration of the target compound contrasts with the S-configuration in analogs like (S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (). This difference can drastically alter interactions with enantioselective enzymes or receptors .

Physicochemical Properties: The target compound’s lower solubility in polar solvents compared to D-tyrosine hydrochloride () reflects its higher lipophilicity, which may influence bioavailability and blood-brain barrier penetration .

Applications :

- Brominated and fluorinated analogs (e.g., ) are common in drug discovery for their metabolic stability and halogen-bonding capabilities. The target compound’s discontinued status () suggests niche research use, while analogs like D-tyrosine have broader biological relevance .

Research Findings and Trends

- Halogenated Derivatives: Bromine and fluorine substituents are favored in medicinal chemistry for their ability to modulate electronic properties and enhance binding affinity. For example, trifluoromethoxy groups () are known to improve CNS penetration .

- Steric vs. Polar Modifications: The methyl group in the target compound may reduce off-target interactions compared to unsubstituted analogs like (R)-2-amino-2-phenylacetic acid (), which lacks steric hindrance .

- Chiral Impact: Studies on D-tyrosine () demonstrate that R-configuration in aromatic amino acids can influence enzyme selectivity, suggesting similar stereochemical dependencies for the target compound .

Q & A

Q. What synthetic routes are recommended for preparing (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride?

The compound can be synthesized via a multi-step process:

- Step 1 : Start with (R)-2-amino-3-(4-bromo-phenyl)-2-methyl-propionic acid. Protect the amino group using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions with DIPEA (N,N-diisopropylethylamine) in dichloromethane .

- Step 2 : React the protected amino acid with hydrochloric acid in dioxane to form the hydrochloride salt. Purify via recrystallization from a chloroform-methanol mixture (3:1 v/v) to achieve >95% purity .

- Key considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) and confirm stereochemistry via polarimetry .

Q. How is the enantiomeric purity of this chiral compound validated?

Enantiomeric purity is assessed using:

- Chiral HPLC : Utilize a Chiralpak AD-H column with a mobile phase of hexane/isopropanol (90:10) containing 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-enantiomers should differ by ≥2 minutes .

- Circular Dichroism (CD) : Measure optical activity in aqueous solution (0.1 M HCl) at 220 nm. The (R)-enantiomer exhibits a distinct positive Cotton effect .

Q. What are the solubility and stability profiles of this hydrochloride salt?

- Solubility : Freely soluble in water (>50 mg/mL at 25°C) but precipitates at pH >5.5 due to deprotonation. For biological assays, dissolve in pH 4.0 acetate buffer .

- Stability : Store desiccated at 2–8°C. Degradation occurs via hydrolysis of the bromophenyl group under alkaline conditions (pH >8), detectable by HPLC-UV at 254 nm .

Advanced Questions

Q. How can racemization be minimized during the synthesis of this α-methyl amino acid derivative?

Racemization is mitigated by:

- Low-temperature acylation : Perform amino-group protection at –20°C using Boc anhydride and catalytic DMAP (4-dimethylaminopyridine) .

- Mild deprotection : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C for ≤30 minutes to avoid acid-induced stereochemical inversion .

- Steric hindrance : Employ bulky bases like DIPEA during coupling steps to suppress base-catalyzed racemization .

Q. What analytical challenges arise in characterizing the bromophenyl moiety, and how are they addressed?

- Challenge 1 : Bromine's high atomic mass complicates MS fragmentation. Use high-resolution ESI-MS in negative ion mode to identify the [M–H]⁻ ion (expected m/z 330.98) .

- Challenge 2 : Aromatic proton splitting in NMR. Acquire ¹H-NMR in D₂O with a 600 MHz spectrometer; the 4-bromo-phenyl group shows a doublet (J = 8.4 Hz) at δ 7.45–7.52 ppm .

Q. How does the 4-bromo substituent impact biological activity in enzyme inhibition studies?

- Electrophilic reactivity : The bromine atom enhances binding to cysteine residues in enzyme active sites. Assess inhibition kinetics using a fluorogenic substrate (e.g., Z-FR-AMC) with papain-like proteases .

- Lipophilicity : The bromophenyl group increases logP by ~0.8 units compared to non-halogenated analogs, improving membrane permeability. Quantify using a shake-flask method with octanol/water partitioning .

Q. What strategies are employed to study metabolic stability in preclinical models?

- In vitro microsomal assays : Incubate the compound (10 µM) with rat liver microsomes and NADPH. Monitor dehalogenation via LC-MS/MS (transition m/z 331→212 for bromine loss) .

- Pharmacokinetic profiling : Administer intravenously (5 mg/kg) to Sprague-Dawley rats. Plasma clearance is determined using a validated UPLC method with a C18 column and 0.1% formic acid mobile phase .

Methodological Notes

- Stereochemical confirmation : Always cross-validate using both X-ray crystallography (for solid-state configuration) and CD spectroscopy (for solution-state activity) .

- Handling brominated analogs : Use amber glassware to prevent photodegradation and conduct reactions in a fume hood due to potential HBr release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.